
2,7-Dinitrodibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dinitrodibenzofuran is an organic compound with the molecular formula C12H6N2O5 It is a derivative of dibenzofuran, characterized by the presence of two nitro groups at the 2 and 7 positions on the dibenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dinitrodibenzofuran typically involves the nitration of dibenzofuran. One common method is the direct nitration of dibenzofuran using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 7 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dinitrodibenzofuran undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2,7-Diaminodibenzofuran.
Substitution: Various substituted dibenzofuran derivatives.
Oxidation: Quinone derivatives of dibenzofuran.
Scientific Research Applications
2,7-Dinitrodibenzofuran has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-Dinitrodibenzofuran involves its interaction with various molecular targets. The nitro groups on the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,8-Dinitrodibenzofuran: Similar in structure but with nitro groups at the 2 and 8 positions.
3-Nitrodibenzofuran: Contains a single nitro group at the 3 position.
2-Bromo-7-Nitrodibenzofuran: Contains a bromine atom at the 2 position and a nitro group at the 7 position.
Uniqueness: 2,7-Dinitrodibenzofuran is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and potential applications. The presence of nitro groups at the 2 and 7 positions allows for selective chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
5408-55-9 |
|---|---|
Molecular Formula |
C12H6N2O5 |
Molecular Weight |
258.19 g/mol |
IUPAC Name |
2,7-dinitrodibenzofuran |
InChI |
InChI=1S/C12H6N2O5/c15-13(16)7-2-4-11-10(5-7)9-3-1-8(14(17)18)6-12(9)19-11/h1-6H |
InChI Key |
VVSJARSODDEAAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



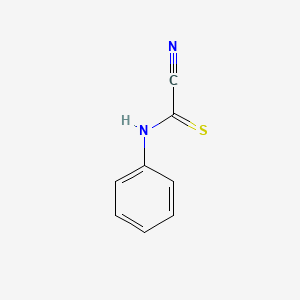

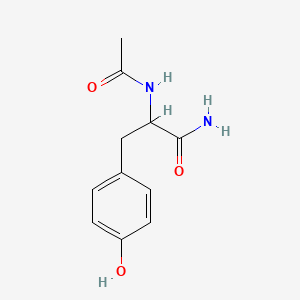
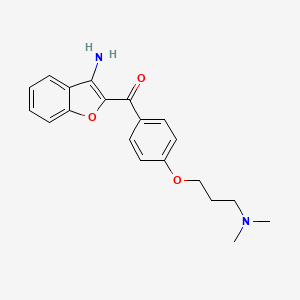

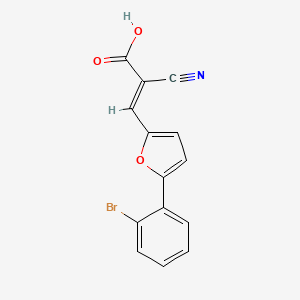
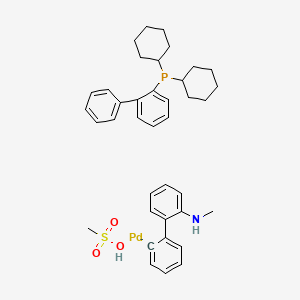
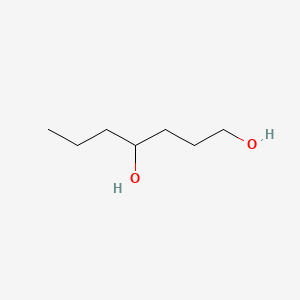
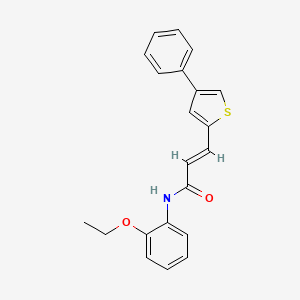
![(5S)-5-({[tert-butyl(diphenyl)silyl]oxy}methyl)tetrahydro-2-furanyl acetate](/img/structure/B11940796.png)
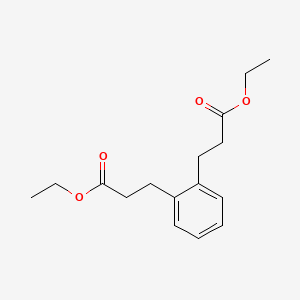
![3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B11940808.png)

